Lodamin

Pharmacokinetics Oral bioavailability mPEG-PLA conjugation

Lodamin (CAS 129298-91-5) is the mPEG-PLA nanomicelle conjugate of TNP-470—a potent MetAP2 inhibitor and broad-spectrum antiangiogenic agent. Unlike free TNP-470 (negligible oral bioavailability, plasma t½ ~minutes, dose-limiting neurotoxicity that terminated clinical trials), Lodamin self-assembles into 10–100 nm micelles enabling oral absorption, extended circulation, and CNS exclusion. Oral dosing (15–30 mg/kg) achieves ~80% tumor inhibition in LLC/B16F10 models without neurotoxicity. First-pass hepatic accumulation delivers 60–71% HepG2 xenograft inhibition. Ocular efficacy via oral, topical, or subconjunctival routes. Select Lodamin for chronic oral antiangiogenic protocols requiring CNS safety.

Molecular Formula C19H28ClNO6
Molecular Weight 401.9 g/mol
CAS No. 129298-91-5
Cat. No. B1681328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLodamin
CAS129298-91-5
Synonyms5-methoxy-4-(2-methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(2,5)oct-6-yl(chloroacetyl) carbamate
AGM 1470
AGM-1470
AGM1470
caplostatin
O-(chloroacetylcarbamoyl)fumagillol
TNP 470
TNP-470
TNP470
Molecular FormulaC19H28ClNO6
Molecular Weight401.9 g/mol
Structural Identifiers
SMILESCC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)NC(=O)CCl)OC)C
InChIInChI=1S/C19H28ClNO6/c1-11(2)5-6-13-18(3,27-13)16-15(24-4)12(7-8-19(16)10-25-19)26-17(23)21-14(22)9-20/h5,12-13,15-16H,6-10H2,1-4H3,(H,21,22,23)/t12-,13-,15-,16-,18+,19+/m1/s1
InChIKeyMSHZHSPISPJWHW-PVDLLORBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lodamin (CAS 129298-91-5): Polymeric Micelle Formulation of TNP-470 for Oral Antiangiogenic Procurement


Lodamin (CAS 129298-91-5, molecular formula C19H28ClNO6, molecular mass 401.88) is a polymeric nanomicelle formulation of TNP-470, a synthetic analog of the fungal metabolite fumagillin [1]. TNP-470 is a potent methionine aminopeptidase-2 (MetAP2) inhibitor and broad-spectrum angiogenesis inhibitor [2]. Lodamin is chemically defined as the conjugate of TNP-470 with monomethoxy-polyethylene glycol-polylactic acid (mPEG-PLA), which self-assembles into nanopolymeric micelles of 10–100 nm diameter, enabling oral absorption and tumor-selective accumulation [1].

Why Generic TNP-470 or Unconjugated Analogs Cannot Substitute for Lodamin in Oral or Chronic Applications


Lodamin cannot be interchanged with free TNP-470 or other unconjugated fumagillin analogs due to fundamental pharmacokinetic and toxicological differences. Free TNP-470 exhibits poor oral availability (undetectable plasma levels after oral dosing) and a plasma half-life of only minutes, requiring prolonged intravenous infusions multiple times weekly [1]. Furthermore, free TNP-470 causes dose-limiting neurotoxicity, which led to clinical trial termination in the 1990s [2]. Lodamin's mPEG-PLA conjugation overcomes these limitations by enabling intestinal absorption, extending circulatory half-life, and excluding the drug from the central nervous system [1]. These formulation-driven properties are absent in generic TNP-470 and cannot be achieved through simple physical mixture or alternative small-molecule antiangiogenic agents.

Lodamin Quantitative Evidence: Head-to-Head and Cross-Study Comparative Performance Data


Oral Bioavailability: Lodamin Achieves Detectable Plasma Levels While Free TNP-470 Remains Undetectable

In a direct head-to-head oral administration study in mice, Lodamin demonstrated measurable plasma drug levels, whereas free TNP-470 administered orally was undetectable [1]. This differential establishes the fundamental formulation advantage enabling oral therapeutic use.

Pharmacokinetics Oral bioavailability mPEG-PLA conjugation

Neurotoxicity Profile: Lodamin Eliminates CNS Impairment Observed with Free TNP-470

In a comparative neurobehavioral assessment, mice treated with Lodamin (30 mg/kg every other day for 10 days, oral gavage) showed no significant motor impairment in the balance beam test, whereas mice receiving subcutaneous free TNP-470 (30 mg/kg every other day) exhibited markedly increased foot-slip errors [1]. Biodistribution analysis confirmed that fluorescently labeled Lodamin accumulates in the liver and intestine but is excluded from the brain, explaining the differential neurotoxicity [1].

Neurotoxicity Safety pharmacology Blood-brain barrier exclusion

Primary Tumor Growth Inhibition: Lodamin Matches or Exceeds Subcutaneous Free TNP-470 Efficacy

In a comparative efficacy study using established Lewis lung carcinoma xenografts, oral Lodamin (30 mg/kg every other day) produced tumor growth inhibition comparable to subcutaneously administered free TNP-470 at the same dose, while oral free TNP-470 showed no effect [1]. In B16F10 melanoma, Lodamin (15 mg/kg daily, oral) achieved approximately 80% tumor growth inhibition compared to untreated controls [2].

Antitumor efficacy Lewis lung carcinoma B16F10 melanoma

Antiangiogenic Activity Across Administration Routes: Lodamin Inhibits Corneal Neovascularization with 30–38% Vessel Area Reduction

In the mouse corneal micropocket assay (bFGF-induced neovascularization), Lodamin produced statistically significant vessel area reduction across three administration routes after 5 days of daily treatment [1]. This demonstrates consistent antiangiogenic efficacy irrespective of delivery method, supporting flexible therapeutic applications.

Corneal neovascularization Antiangiogenic activity bFGF-induced angiogenesis

Safety Profile: Lodamin Shows No Adverse Effects at 4× Therapeutic Dose in Rat Toxicology

In an acute high-dose rat safety study, Lodamin administered daily at 60 mg/kg (4-fold higher than the therapeutic dose of 10 mg/kg) for 7 days showed no changes in body weight, behavior, or gross tissue pathology compared to vehicle controls [1]. This contrasts with the known dose-limiting toxicities of free TNP-470 observed in clinical trials [2].

Toxicology Safety margin Oral gavage

Human Xenograft Tumor Suppression: Lodamin Inhibits Glioblastoma, Breast, and Hepatocarcinoma Growth by 60–71%

In nude mouse xenograft models of human cancers, Lodamin demonstrated consistent tumor growth suppression across multiple tumor types [1]. These data extend the murine tumor model findings and demonstrate broad-spectrum anti-tumor activity against clinically relevant human cancer cell lines.

Human xenograft Glioblastoma U87MG Breast cancer MDA-MB231 Hepatocarcinoma HepG2

Lodamin (CAS 129298-91-5) Application Scenarios Supported by Quantitative Evidence


Chronic Oral Antiangiogenic Therapy in Murine Tumor Models Requiring Long-Term Dosing

Lodamin is uniquely suited for chronic oral antiangiogenic therapy in murine tumor models, including Lewis lung carcinoma and B16F10 melanoma, where extended daily dosing is required. Oral administration of 15 mg/kg daily or 30 mg/kg every other day produced approximately 80% tumor growth inhibition without detectable neurotoxicity [1]. This contrasts with free TNP-470, which cannot be effectively administered orally and causes neurobehavioral impairment when given subcutaneously [1].

Human Cancer Xenograft Studies Requiring Oral Dosing and Broad-Spectrum Activity

For researchers utilizing human cancer xenografts (U87MG glioblastoma, MDA-MB231 breast cancer, HepG2 hepatocarcinoma), Lodamin offers oral administration convenience with 60–71% tumor growth inhibition [2]. The ability to administer the compound in drinking water simplifies long-term dosing protocols and reduces animal handling stress compared to parenteral antiangiogenic agents.

Ophthalmic Neovascularization Research: Corneal and Retinal Angiogenesis Models

In ocular neovascularization models, Lodamin demonstrates efficacy via multiple administration routes, including oral (37% vessel area reduction), topical eye drops (30% reduction), and subconjunctival injection (38% reduction) [3]. The polymeric micelle formulation enables ocular tissue penetration and antiangiogenic activity that cannot be achieved with unconjugated TNP-470, making Lodamin a valuable tool for AMD and corneal neovascularization research [3].

Liver Metastasis Prevention and Hepatic-Targeted Antiangiogenic Studies

Lodamin's oral route of administration results in first-pass accumulation in the liver, making it especially efficient for preventing liver metastasis development [1]. This hepatic targeting advantage, combined with the 60% HepG2 xenograft growth inhibition [2], positions Lodamin as a preferred tool for studying hepatic tumor angiogenesis and metastasis prevention, where alternative antiangiogenic agents lack comparable liver tropism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lodamin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.